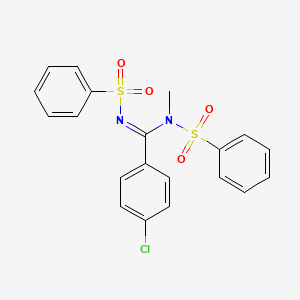![molecular formula C22H24N2O6 B5339856 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazole oxalate](/img/structure/B5339856.png)
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Praziquantel, which is a well-known anthelmintic drug used to treat parasitic infections. However,
作用機序
The mechanism of action of Praziquantel involves the disruption of the parasite's cell membrane, leading to its death. Praziquantel binds to the parasite's cell membrane, causing an influx of calcium ions, which leads to the contraction of the parasite's muscles and paralysis. This eventually leads to the detachment of the parasite from the host tissue, allowing the immune system to clear the infection.
Biochemical and Physiological Effects:
Praziquantel has been found to have several biochemical and physiological effects on the host. It has been shown to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Moreover, Praziquantel has been found to modulate the host's immune response, leading to the production of cytokines and chemokines that help in the clearance of the infection.
実験室実験の利点と制限
Praziquantel has several advantages for laboratory experiments. It has a well-established synthesis method, making it easy to obtain in large quantities. Moreover, Praziquantel has been extensively studied, and its mechanism of action is well understood. However, Praziquantel also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the scientific research application of Praziquantel. One potential direction is the development of new formulations of Praziquantel that can increase its solubility in water, making it easier to use in experiments. Moreover, Praziquantel can be studied for its potential use in combination therapy with other drugs for the treatment of parasitic infections. Additionally, Praziquantel can be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune diseases.
Conclusion:
In conclusion, Praziquantel is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its well-established synthesis method and extensive research make it a promising candidate for further scientific exploration. The future directions for the scientific research application of Praziquantel are vast, and it is essential to continue studying this compound to unlock its full potential.
合成法
The synthesis of Praziquantel involves the condensation reaction between 4-chloroacetophenone and ethyl acetoacetate, followed by a nucleophilic substitution reaction with 2-methoxy-4-propenylphenol. The resulting compound is then treated with hydrochloric acid to obtain Praziquantel in its free base form, which is further converted into its oxalate salt form.
科学的研究の応用
Praziquantel has been extensively studied for its potential applications in various fields of science. It has been found to be effective against a wide range of parasitic infections, including schistosomiasis, tapeworm infections, and liver fluke infections. Moreover, Praziquantel has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.C2H2O4/c1-3-7-16-10-11-19(20(14-16)23-2)24-13-6-12-22-15-21-17-8-4-5-9-18(17)22;3-1(4)2(5)6/h3-5,7-11,14-15H,6,12-13H2,1-2H3;(H,3,4)(H,5,6)/b7-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKAQYJBUPNKBV-CDQVLDCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C32)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C=NC3=CC=CC=C32)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5339794.png)
![4-hydroxy-1-[(3-phenoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5339799.png)
![methyl 3-{1-[2-(2-furyl)ethyl]-1H-imidazol-2-yl}benzoate](/img/structure/B5339817.png)
![2-fluoro-N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5339823.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(6-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5339831.png)
![N-ethyl-N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5339836.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5339850.png)
![N-[2-(2-furyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5339851.png)
![4-(1-naphthylacetyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5339863.png)
![2-(2,5-dioxoimidazolidin-1-yl)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}acetamide](/img/structure/B5339865.png)
![N,N-diethyl-2-[2-(3-methyl-1,2-benzisoxazol-5-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B5339872.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)